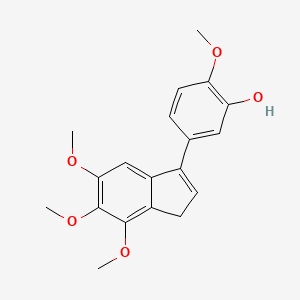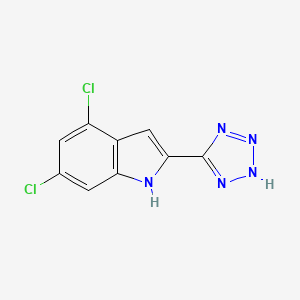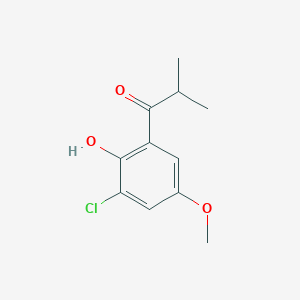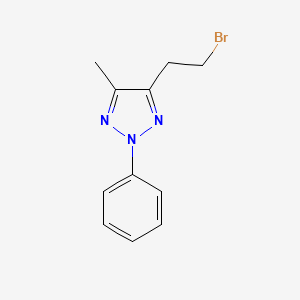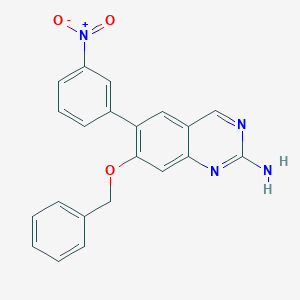
7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzyloxy group at the 7th position, a nitrophenyl group at the 6th position, and an amine group at the 2nd position of the quinazoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: Starting with anthranilic acid, the quinazoline core is formed through cyclization reactions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl chloride and a suitable base.
Nitration: The nitrophenyl group is introduced through nitration reactions, typically using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: 7-(Benzyloxy)-6-(3-aminophenyl)quinazolin-2-amine.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Applications De Recherche Scientifique
7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and signaling pathways.
Chemical Biology: It serves as a probe to investigate the function of specific proteins and enzymes in biological systems.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of key cellular pathways, resulting in the desired biological effect, such as the inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(Benzyloxy)-6-(4-nitrophenyl)quinazolin-2-amine: Similar structure but with a different position of the nitro group.
7-(Benzyloxy)-6-(3-chlorophenyl)quinazolin-2-amine: Similar structure but with a chloro group instead of a nitro group.
7-(Benzyloxy)-6-(3-methylphenyl)quinazolin-2-amine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine is unique due to the specific positioning of the benzyloxy and nitrophenyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the nitro group at the 3rd position of the phenyl ring can enhance its electron-withdrawing properties, affecting its interaction with molecular targets and its overall pharmacological profile.
Propriétés
Numéro CAS |
914395-98-5 |
|---|---|
Formule moléculaire |
C21H16N4O3 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
6-(3-nitrophenyl)-7-phenylmethoxyquinazolin-2-amine |
InChI |
InChI=1S/C21H16N4O3/c22-21-23-12-16-10-18(15-7-4-8-17(9-15)25(26)27)20(11-19(16)24-21)28-13-14-5-2-1-3-6-14/h1-12H,13H2,(H2,22,23,24) |
Clé InChI |
KSDKCXRZNVMBBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C3C=NC(=NC3=C2)N)C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


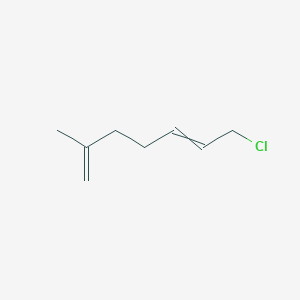
![[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]acetate](/img/structure/B12608884.png)
propanedinitrile](/img/structure/B12608889.png)
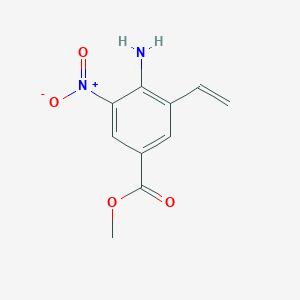
![[(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12608904.png)
![2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate](/img/structure/B12608908.png)
![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
![[(3R)-piperidin-3-yl]methyl butanoate](/img/structure/B12608915.png)
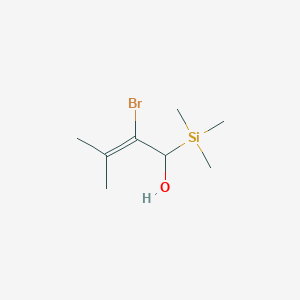
![L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide](/img/structure/B12608920.png)
